molecular formula C₇H₈BrNS B1145519 4-Bromo-2-cyclobutylthiazole CAS No. 1142196-22-2

4-Bromo-2-cyclobutylthiazole

Cat. No.: B1145519
CAS No.: 1142196-22-2
M. Wt: 218.11
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Description

Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, and bromination at the 4-position enhances their reactivity for further functionalization. The cyclobutyl group at position 2 introduces steric bulk and conformational rigidity, distinguishing it from simpler substituents like ethoxy or thiomethyl. This article compares structural, synthetic, and functional aspects of related compounds to infer the characteristics of 4-Bromo-2-cyclobutylthiazole.

Properties

IUPAC Name

4-bromo-2-cyclobutyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-6-4-10-7(9-6)5-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXACGZAEVISNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutylthiazole typically involves the bromination of 2-cyclobutylthiazole. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclobutylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include 2-cyclobutylthiazole derivatives with various substituents at the 4-position.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

4-Bromo-2-cyclobutylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclobutylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Physical State Key Features References
4-Bromo-2-(thiomethyl)thiazole Thiomethyl (2) C₄H₄BrNS₂ 210.12 Solid Early research use; no analytical data
4-Bromo-2-ethoxythiazole Ethoxy (2) C₅H₆BrNOS 208.07 (estimated) Not specified Non-hazardous; versatile research applications
4-Bromo-2-lithiothiazole Lithio (2) C₃H₂BrLiNS 168.92 (exact mass) Reactive solid Synthetic intermediate; lithiated for coupling
N-[4-(4-Bromophenyl)thiazol-2-yl] derivative 4-Bromophenyl (4) C₁₄H₁₄BrN₃OS 368.25 (estimated) Not specified Pharmacological activity (CNS, immunosuppressant)
5-Bromo-4-methylthiazol-2-amine Methyl (4), Amino (2) C₄H₅BrN₂S 193.07 (estimated) Not specified High structural similarity to target compound

Inference for 4-Bromo-2-cyclobutylthiazole :

  • Molecular Weight : Expected to exceed 230 g/mol (cyclobutyl group adds ~54 g/mol vs. thiomethyl or ethoxy).
  • Solubility: Likely lipophilic due to the nonpolar cyclobutyl group, contrasting with the polar thiomethyl () or ethoxy () analogs.
  • Reactivity : Bromine at position 4 enables cross-coupling reactions (e.g., Suzuki), while the cyclobutyl group may hinder sterically demanding reactions compared to smaller substituents.

Inference for this compound :

  • Synthesis would likely involve cyclobutylation at position 2 (e.g., using cyclobutyl Grignard reagents) followed by bromination.
  • Potential applications in drug discovery, leveraging the cyclobutyl group’s rigidity for target binding.

Pharmacological and Industrial Relevance

  • 4-Bromo-2-ethoxythiazole (): No noted bioactivity but valued for scalability in production.
  • N-[4-(4-Bromophenyl)thiazol-2-yl] derivatives (): Exhibit CNS activity and immunosuppressant properties.
  • Benzimidazole-thiophene hybrids (): Broad biological activities (anticancer, antifungal).

Inference for this compound :

  • The cyclobutyl group’s steric profile could enhance selectivity in drug-receptor interactions, similar to benzimidazole-thiophene derivatives ().
  • Potential use in agrochemicals or materials science, where brominated thiazoles serve as precursors.

Inference for this compound :

  • Likely low acute toxicity (similar to ethoxy analog) but requires standard handling for brominated compounds (gloves, ventilation).

Biological Activity

4-Bromo-2-cyclobutylthiazole is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8BrNS
  • Molecular Weight : 218.11 g/mol
  • Structure : The compound features a thiazole ring substituted with a bromine atom and a cyclobutyl group, which influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity to target molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies suggest that it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibacterial agents. For instance, its effectiveness against Gram-positive bacteria has been documented, highlighting its potential in treating infections caused by resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
4-Chloro-2-cyclobutylthiazole Chlorine substitution instead of bromineSimilar antimicrobial properties
2-Cyclobutylthiazole Parent compound without halogen substitutionWeaker biological activity
2,4-Dibromothiazole Two bromine substitutionsEnhanced reactivity but varied activity

The presence of the bromine atom in this compound contributes significantly to its biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics.
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability for specific cancer cell lines, suggesting potential for further development as an anticancer agent.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound could modulate key signaling pathways involved in cell proliferation and apoptosis, providing insights into how it might exert its anticancer effects.

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